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Compound of Interest

Compound Name:
Quetiapine sulfoxide

dihydrochloride

Cat. No.: B3028793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Quetiapine, an atypical antipsychotic, undergoes metabolism in vivo to form several

metabolites, including Quetiapine sulfoxide. This document provides a comprehensive guide to

the structure elucidation of Quetiapine sulfoxide in its dihydrochloride salt form. It details the

spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its

synthesis and characterization. This guide is intended to serve as a valuable resource for

researchers and professionals involved in drug metabolism studies, impurity profiling, and the

synthesis of reference standards.

Chemical Structure and Properties
Quetiapine sulfoxide is a major metabolite of Quetiapine, formed by the oxidation of the sulfur

atom in the dibenzothiazepine ring. The dihydrochloride salt enhances the stability and

solubility of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3028793?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Name

11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-

yl)dibenzo[b,f][1][2]thiazepine 5-oxide

dihydrochloride

Molecular Formula C21H27Cl2N3O3S

Molecular Weight 472.43 g/mol [3]

CAS Number 329218-11-3[3]

Appearance White to off-white solid

Solubility Soluble in water

Synthesis of Quetiapine Sulfoxide Dihydrochloride
The synthesis of Quetiapine sulfoxide dihydrochloride involves a two-step process: the

oxidation of Quetiapine to Quetiapine sulfoxide, followed by the conversion to its

dihydrochloride salt.

Experimental Protocol: Oxidation of Quetiapine to
Quetiapine Sulfoxide
This protocol is based on the oxidation of Quetiapine using sodium periodate.

Materials:

Quetiapine base

Methanol

Sodium periodate (NaIO4)

Deionized water

Sodium bicarbonate (NaHCO3)

Chloroform
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Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve Quetiapine base in methanol.

Add a solution of sodium periodate in water to the Quetiapine solution dropwise at room

temperature.

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin

Layer Chromatography (TLC).

Once the reaction is complete, filter the mixture to remove any inorganic precipitates.

Concentrate the filtrate under reduced pressure.

To the residue, add water and basify with sodium bicarbonate to a pH of 8-9.

Extract the aqueous layer with chloroform.

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent under reduced pressure to obtain crude Quetiapine sulfoxide as a

solid.

The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Conversion to Dihydrochloride
Salt
Materials:

Quetiapine sulfoxide

Anhydrous diethyl ether

Hydrochloric acid solution in isopropanol (or ethereal HCl)
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Procedure:

Dissolve the purified Quetiapine sulfoxide in a minimal amount of anhydrous diethyl ether.

Cool the solution in an ice bath.

Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with

constant stirring.

A white precipitate of Quetiapine sulfoxide dihydrochloride will form.

Continue stirring in the ice bath for 30 minutes.

Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield

the final product.

Spectroscopic Data and Structure Elucidation
The structure of the synthesized Quetiapine sulfoxide dihydrochloride is confirmed by a

combination of spectroscopic techniques.

Mass Spectrometry (MS)
Mass spectrometry of Quetiapine sulfoxide typically shows a protonated molecular ion [M+H]⁺

at m/z 400.2, corresponding to the free base (C21H25N3O3S)[4]. The fragmentation pattern

provides further structural information.
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m/z Proposed Fragment

400.2 [M+H]⁺

382 [M+H - H2O]⁺

352 [M+H - C2H4O]⁺

312 [M+H - C4H8O2]⁺

279 [C15H13N2S]⁺

247 [C14H11N2S]⁺

221 [C13H9S]⁺

210 [C12H8N2S]⁺

Workflow for Structure Elucidation
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Caption: Workflow for the synthesis and structural confirmation of Quetiapine sulfoxide
dihydrochloride.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of Quetiapine sulfoxide dihydrochloride would show characteristic

shifts for the aromatic protons of the dibenzothiazepine ring system, the piperazine ring

protons, and the protons of the hydroxyethoxyethyl side chain. Due to the protonation of the

piperazine nitrogens, the signals for the adjacent protons would be expected to shift downfield

compared to the free base.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~8.0 - 7.2 m 8H Aromatic protons

~4.0 - 3.5 m 12H
Piperazine and side

chain CH2 protons

~3.3 t 2H -CH2-OH

~2.8 t 2H -O-CH2-CH2-N

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

presence of the sulfoxide group will influence the chemical shifts of the adjacent aromatic

carbons.

Chemical Shift (δ, ppm) Assignment

~160 - 120 Aromatic and C=N carbons

~70 -CH2-O-

~60 -CH2-OH

~55 - 45 Piperazine and side chain carbons
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Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch (alcohol and adsorbed water)

~3050 Aromatic C-H stretch

~2950 - 2850 Aliphatic C-H stretch

~2700 - 2400 (broad) N⁺-H stretch (from dihydrochloride)

~1600 C=N stretch

~1470, 1440 Aromatic C=C stretch

~1100 C-O stretch

~1050 S=O stretch

~750 Aromatic C-H bend

Proposed Mass Fragmentation Pathway

[M+H]⁺
m/z 400.2

[M+H - H₂O]⁺
m/z 382

- H₂O

[M+H - C₂H₄O]⁺
m/z 352

- C₂H₄O

[C₁₅H₁₃N₂S]⁺
m/z 279

- C₄H₈O₂ [C₁₄H₁₁N₂S]⁺
m/z 247

- C₂H₂N

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Quetiapine sulfoxide in positive ion mass

spectrometry.

Conclusion
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The structure of Quetiapine sulfoxide dihydrochloride can be unequivocally confirmed

through a combination of synthesis and comprehensive spectroscopic analysis. The provided

data and protocols offer a foundational guide for the preparation and characterization of this

important metabolite. This information is critical for the development of analytical methods for

impurity profiling and for pharmacokinetic and metabolism studies of Quetiapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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